molecular formula C12H7ClN2 B581087 5-(4-Chlorophenyl)nicotinonitrile CAS No. 1267613-64-8

5-(4-Chlorophenyl)nicotinonitrile

Cat. No.: B581087
CAS No.: 1267613-64-8
M. Wt: 214.652
InChI Key: HJZPGOMRPBTAAB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)nicotinonitrile is a chemical compound belonging to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound features a chlorophenyl group attached to the fifth position of the nicotinonitrile structure. Nicotinonitriles are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(4-Chlorophenyl)nicotinonitrile can be synthesized through a multi-step process involving the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate. This reaction forms an intermediate, which undergoes cyclization to yield the desired nicotinonitrile derivative . The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been studied as an inhibitor of specific kinases or other proteins involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)nicotinonitrile is unique due to its specific structural features, such as the chlorophenyl group and the nitrile functionality. These features contribute to its distinct chemical reactivity and potential biological activities compared to other nicotinonitrile derivatives .

Properties

IUPAC Name

5-(4-chlorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZPGOMRPBTAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744990
Record name 5-(4-Chlorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267613-64-8
Record name 5-(4-Chlorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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